molecular formula C22H28ClNO2 B14450265 gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride CAS No. 78219-41-7

gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride

Cat. No.: B14450265
CAS No.: 78219-41-7
M. Wt: 373.9 g/mol
InChI Key: BGMBYTGYFXQDLQ-UHFFFAOYSA-N
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Description

Gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a propyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride typically involves the reaction of 2-benzylpiperidine with propyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization and chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride include:

    2-Benzylpiperidine: A stimulant drug of the piperidine class.

    Benzylpiperazine: A piperazine derivative with stimulant properties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a benzyl group, piperidine ring, and propyl benzoate moiety sets it apart from other similar compounds.

Properties

CAS No.

78219-41-7

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

3-(2-benzylpiperidin-1-yl)propyl benzoate;hydrochloride

InChI

InChI=1S/C22H27NO2.ClH/c24-22(20-12-5-2-6-13-20)25-17-9-16-23-15-8-7-14-21(23)18-19-10-3-1-4-11-19;/h1-6,10-13,21H,7-9,14-18H2;1H

InChI Key

BGMBYTGYFXQDLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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